molecular formula C11H9ClF3NO B14030672 2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide

2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide

Cat. No.: B14030672
M. Wt: 263.64 g/mol
InChI Key: IIHLSHPBGAASMY-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C11H9ClF3NO It features a benzamide core with a chlorine atom at the 2-position, a cyclopropyl group attached to the nitrogen, and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-(trifluoromethyl)benzoic acid and cyclopropylamine.

    Amidation Reaction: The 2-chloro-3-(trifluoromethyl)benzoic acid is reacted with cyclopropylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired benzamide.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming new functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Products with different substituents replacing the chlorine atom.

    Reduction: Corresponding amines.

    Oxidation: Products with oxidized functional groups.

Scientific Research Applications

2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-cyclopropylbenzamide: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.

    3-(Trifluoromethyl)benzamide: Lacks the chlorine and cyclopropyl groups, potentially altering its reactivity and applications.

    N-Cyclopropyl-3-(trifluoromethyl)benzamide: Lacks the chlorine atom, which may influence its chemical behavior.

Uniqueness

2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide is unique due to the combination of the chlorine, cyclopropyl, and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H9ClF3NO

Molecular Weight

263.64 g/mol

IUPAC Name

2-chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C11H9ClF3NO/c12-9-7(10(17)16-6-4-5-6)2-1-3-8(9)11(13,14)15/h1-3,6H,4-5H2,(H,16,17)

InChI Key

IIHLSHPBGAASMY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C(=CC=C2)C(F)(F)F)Cl

Origin of Product

United States

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